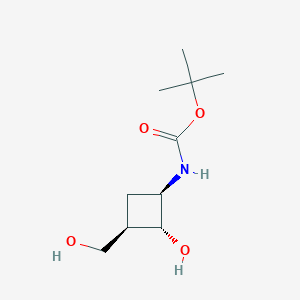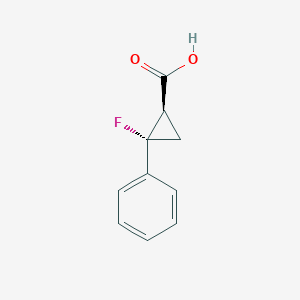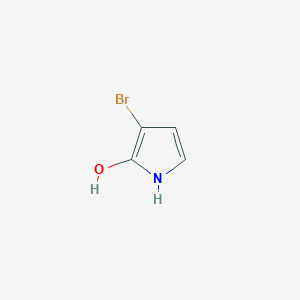
3-Bromo-1H-pyrrol-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1H-pyrrol-2-ol is a heterocyclic organic compound that features a bromine atom attached to the third position of a pyrrole ring, with a hydroxyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrol-2-ol typically involves the bromination of 1H-pyrrol-2-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1H-pyrrol-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 3-substituted pyrrol-2-ol derivatives.
Oxidation: Formation of 3-bromo-1H-pyrrol-2-one.
Reduction: Formation of 1H-pyrrol-2-ol or 3-bromo-1H-pyrrole.
Aplicaciones Científicas De Investigación
3-Bromo-1H-pyrrol-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential antiviral, anticancer, and antimicrobial agents.
Material Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe to study enzyme mechanisms and as a ligand in the development of metal complexes for catalysis.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1H-pyrrol-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrol-2-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-1H-pyrrol-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
3-Iodo-1H-pyrrol-2-ol:
Uniqueness
3-Bromo-1H-pyrrol-2-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions and its potential as a versatile intermediate in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C4H4BrNO |
|---|---|
Peso molecular |
161.98 g/mol |
Nombre IUPAC |
3-bromo-1H-pyrrol-2-ol |
InChI |
InChI=1S/C4H4BrNO/c5-3-1-2-6-4(3)7/h1-2,6-7H |
Clave InChI |
GYFFSLBYIIAISE-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


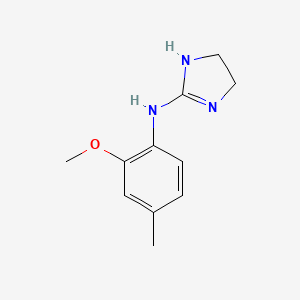

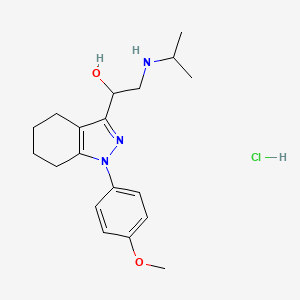
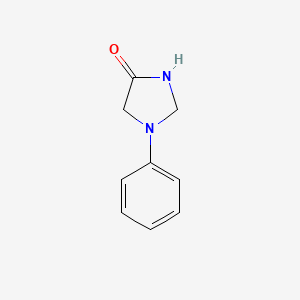
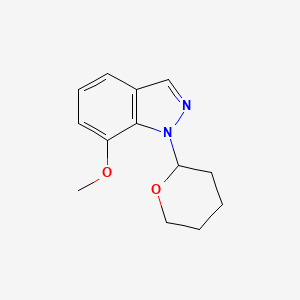
![cadmium(2+);hydron;4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B12825276.png)
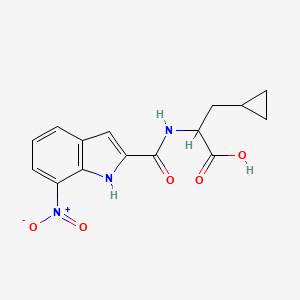

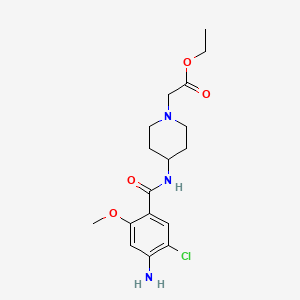
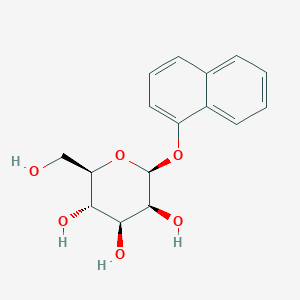
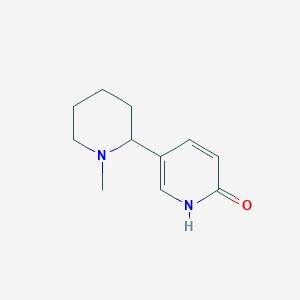
![4,6-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B12825339.png)
